8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H30N6O3 and its molecular weight is 474.565. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research has identified certain purine derivatives as promising analgesic and anti-inflammatory agents. A study by Zygmunt et al. (2015) synthesized and evaluated a series of purin-7-yl derivatives, revealing significant analgesic activity in in vivo models. Notably, compounds such as benzylamide derivatives demonstrated stronger analgesic and anti-inflammatory effects compared to reference drugs, highlighting their potential as new therapeutic agents in this domain (Zygmunt et al., 2015).
Psychotropic Activity and Serotonin Receptor Affinity
Further research by Chłoń-Rzepa et al. (2013) focused on the development of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of purine-2,6-dione targeting serotonin receptors. Their findings indicate the potential psychotropic activity of these compounds, with specific derivatives showing antidepressant-like and anxiolytic-like effects in mouse models. This study emphasizes the therapeutic potential of purine derivatives as psychotropic agents, particularly through their interaction with serotonin receptors (Chłoń-Rzepa et al., 2013).
Antiviral Properties
A study by Wang et al. (2013) on diketopiperazine derivatives from a marine-derived actinomycete uncovered compounds with modest antiviral activity against the influenza A virus. This suggests that certain purine derivatives could have applications in treating viral infections, contributing to the search for new antiviral drugs (Wang et al., 2013).
Properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-29-23-22(24(33)28-26(29)34)32(13-8-18-35-21-11-6-3-7-12-21)25(27-23)31-16-14-30(15-17-31)19-20-9-4-2-5-10-20/h2-7,9-12H,8,13-19H2,1H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWKVAUPYBKWER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCCOC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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